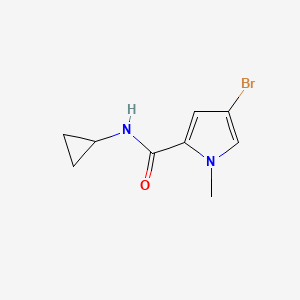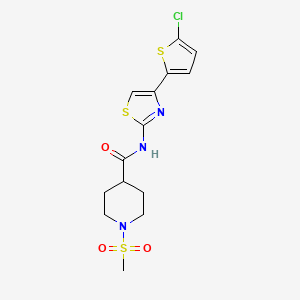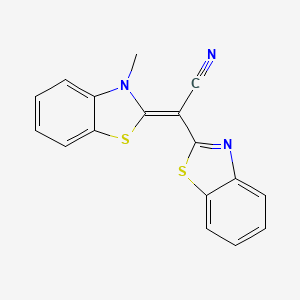
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
“4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1011427-66-9 . It has a molecular weight of 243.1 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11BrN2O/c1-12-5-6 (10)4-8 (12)9 (13)11-7-2-3-7/h4-5,7H,2-3H2,1H3, (H,11,13) . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Electrophilic Aromatic Bromination
A study by Wischang and Hartung (2011) explored the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles, like 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. This process uses hydrogen peroxide and sodium bromide at specific conditions, catalyzed by vanadate(V)-dependent bromoperoxidase. The technique yields bromopyrroles (up to 91%) and can prepare marine natural products under biomimetic conditions, including 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).
Potential in PET Imaging
Majo et al. (2013) synthesized a specific IGF-1R inhibitor, closely related to this compound, demonstrating specific binding to human cancer tissues in vitro. This compound, a pyrrolo[2,1-f][1,2,4]triazin-2-yl derivative, is a potential PET tracer for monitoring IGF-1R, indicating its use in oncological research (Majo et al., 2013).
Synthesis of Heterocycles
Davoodnia et al. (2010) reported the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones via cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes. This synthesis involves the use of a Bronsted-acidic ionic liquid as a catalyst, highlighting the compound's role in developing new heterocyclic compounds (Davoodnia et al., 2010).
Regioselective Bromination
Gao et al. (2018) discussed the substrate-controlled regioselective bromination of pyrrole-2-carboxamide substrates, resulting in the predominant formation of the 5-brominated species. This study shows the potential of this compound in regioselective bromination processes (Gao et al., 2018).
Novel Synthesis Routes
Howells et al. (2022) reported the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides, which includes compounds structurally related to this compound. The study provides insight into novel synthetic routes for these compounds, valuable for drug discovery programs (Howells et al., 2022).
Chiral Conducting Polymers
Chen et al. (1997) explored the synthesis of optically active pyrrole monomers for chiral conducting polymers. This research demonstrates the potential application of such compounds in materials science, particularly in creating polymers with unique electrical properties (Chen et al., 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Eigenschaften
IUPAC Name |
4-bromo-N-cyclopropyl-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12-5-6(10)4-8(12)9(13)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNKLBMISLICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide](/img/structure/B3198216.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3198232.png)



![[2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine](/img/structure/B3198270.png)
![1-Isopropyl-3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3198277.png)


![sodium 2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B3198295.png)
![N-(4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198303.png)
![N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198311.png)
![2-(3-ethylphenoxy)-N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198317.png)